4-(2-chloroethoxy)-1H-indole
Description
4-(2-Chloroethoxy)-1H-indole is an indole derivative featuring a 2-chloroethoxy substituent at the 4-position of the indole ring. Indole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 2-chloroethoxy group introduces both steric bulk and electrophilic reactivity, making this compound a valuable intermediate for further functionalization.
Properties
Molecular Formula |
C10H10ClNO |
|---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
4-(2-chloroethoxy)-1H-indole |
InChI |
InChI=1S/C10H10ClNO/c11-5-7-13-10-3-1-2-9-8(10)4-6-12-9/h1-4,6,12H,5,7H2 |
InChI Key |
LLAQJTZSSKRZGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)OCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-(2-chloroethoxy)-1H-indole with key analogs, focusing on structural features, synthesis, and physicochemical properties.
Key Observations:
Substituent Position Effects :
- The 4- and 5-position chloroethoxy derivatives exhibit distinct electronic environments. For example, the 5-position derivative (compound 28) is more sterically accessible for enzymatic interactions, as seen in its role as a leukotriene A4 hydrolase inhibitor intermediate .
- 4-Substituted analogs (e.g., 4-(5-chloropentyloxy)-1H-indole) may exhibit altered membrane permeability due to increased hydrophobicity .
Functional Group Impact :
- The 2-chloroethoxy group enhances electrophilicity, facilitating nucleophilic displacement reactions (e.g., with amines to generate prodrugs) .
- Azidoethoxy derivatives (e.g., 6-(2-azidoethoxy)-1H-indole) are critical for bioorthogonal chemistry applications .
Synthetic Challenges :
- 4-Substituted indoles often require regioselective protection/deprotection strategies due to competing reactivity at the 5- and 6-positions .
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